molecular formula C21H27N3O3S B2853944 N1-(2-methoxybenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide CAS No. 1706248-93-2

N1-(2-methoxybenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide

Cat. No.: B2853944
CAS No.: 1706248-93-2
M. Wt: 401.53
InChI Key: XASCWIUAEHMIRV-UHFFFAOYSA-N
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Description

N1-(2-Methoxybenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is an oxalamide derivative characterized by a 2-methoxybenzyl group at the N1 position and a 4-(thiophen-2-yl)piperidin-1-yl ethyl moiety at the N2 position. Oxalamides are known for their structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

N'-[(2-methoxyphenyl)methyl]-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-27-18-6-3-2-5-17(18)15-23-21(26)20(25)22-10-13-24-11-8-16(9-12-24)19-7-4-14-28-19/h2-7,14,16H,8-13,15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASCWIUAEHMIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCCN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several oxalamides documented in the literature. Key comparisons include:

2.1. Substituted Benzyl Oxalamides
Compound Name N1 Substituent N2 Substituent Key Properties Reference
N1-(2-Methoxybenzyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide 2-Methoxybenzyl 4-(Thiophen-2-yl)piperidin-1-yl ethyl Hypothesized flavor-modulating or enzyme-inhibiting activity (based on structural analogs) N/A
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl Pyridin-2-yl ethyl Umami agonist (FEMA 4233); NOEL = 100 mg/kg bw/day; used commercially to replace MSG
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide 2-Methoxy-4-methylbenzyl Pyridin-2-yl ethyl Structurally related to S336; similar metabolic pathways; NOEL = 100 mg/kg bw/day
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 4-Methoxyphenethyl 2-Methoxyphenyl Moderate synthesis yield (35%); characterized via NMR and MS

Key Observations :

  • Substituent Effects : The 2-methoxybenzyl group in the target compound differs from the 2,4-dimethoxybenzyl or 2-methoxy-4-methylbenzyl groups in analogs like S334. These substitutions may alter metabolic stability or receptor binding. For example, S336’s 2,4-dimethoxybenzyl group enhances umami potency, while methyl or halogen substituents (e.g., in compounds 16–23) modulate electronic properties and solubility .
  • Heterocyclic Moieties : The 4-(thiophen-2-yl)piperidine group introduces sulfur-containing aromaticity, contrasting with pyridine (S336) or phenyl (17) groups. Thiophene derivatives often exhibit distinct pharmacokinetic profiles due to altered lipophilicity and metabolic oxidation pathways .

Key Observations :

  • The target compound’s lack of toxicity data contrasts with S336’s well-established safety profile. 16.101) share low toxicity due to predictable oxidative metabolism, yielding non-reactive metabolites .
  • Thiophene-containing compounds may pose unique toxicological risks, as thiophene rings can form reactive metabolites via CYP450-mediated oxidation .

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethoxy) generally improve yields, while electron-withdrawing groups (e.g., cyano) reduce efficiency .

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